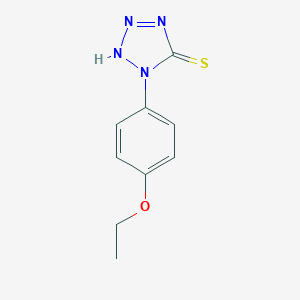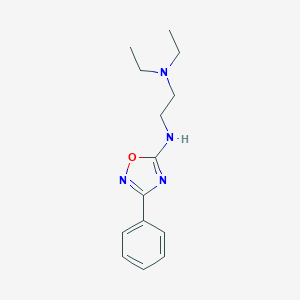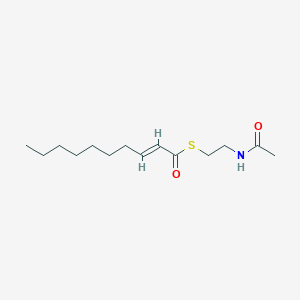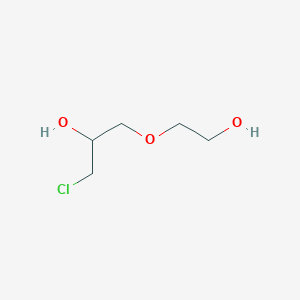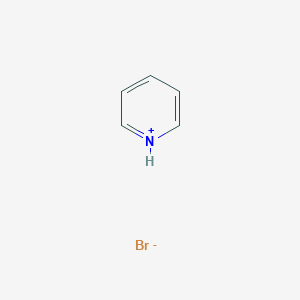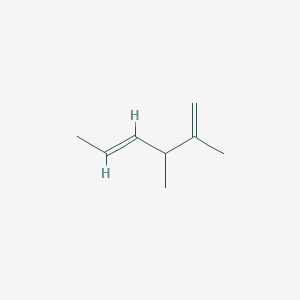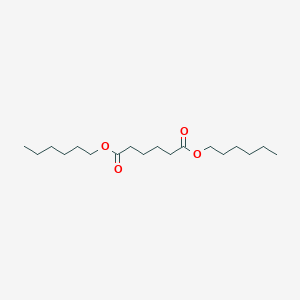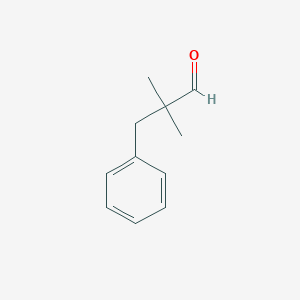
2,2-Dimethyl-3-phenylpropanal
概要
説明
2,2-Dimethyl-3-phenylpropanal is an organic compound with the molecular formula C₁₁H₁₄O. It is an aromatic aldehyde characterized by a phenyl group attached to a propanal backbone with two methyl groups at the second carbon position. This compound is known for its use in various chemical syntheses and industrial applications due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-phenylpropanal can be synthesized through several methods. One common approach involves the reduction of 2-methyl cinnamaldehyde using microbial biotransformations. For instance, the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks, carrying a heterologous OYE gene from Kazachstania spencerorum, can be used to produce optically pure this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through chemical synthesis involving the reaction of benzyl chloride with isobutyraldehyde in the presence of a base. This method provides a high yield of the desired product and is scalable for large-scale production .
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-Dimethyl-3-phenylpropanoic acid.
Reduction: Reduction of the aldehyde group yields 2,2-Dimethyl-3-phenylpropanol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 2,2-Dimethyl-3-phenylpropanoic acid.
Reduction: 2,2-Dimethyl-3-phenylpropanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
2,2-Dimethyl-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various aromatic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-phenylpropanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with different molecules.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-phenylpropanol: The reduced form of 2,2-Dimethyl-3-phenylpropanal.
2,2-Dimethyl-3-phenylpropanoic acid: The oxidized form of this compound.
Benzyl chloride: A precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
特性
IUPAC Name |
2,2-dimethyl-3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUNECWPKRYPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061408 | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1009-62-7 | |
| Record name | α,α-Dimethylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanal, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanal, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-phenylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
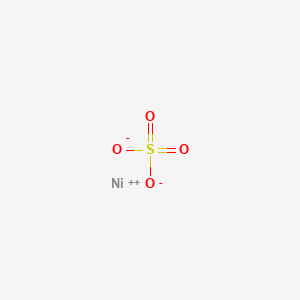
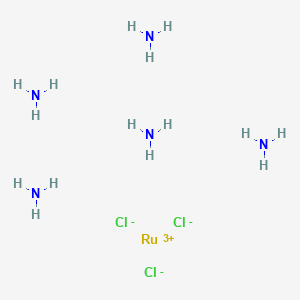
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

